Enantiomeric Excess (ee) vs. (S)-Enantiomer and Racemate in Asymmetric Transfer Hydrogenation
In the Ru-catalyzed asymmetric transfer hydrogenation (ATH) reported by Luo et al. (2024), the target (R)-enantiomer hydrochloride was obtained with an enantiomeric excess of 99.9% ee [1]. In contrast, the (S)-enantiomer, when synthesized intentionally or present as an impurity, exhibits 0% ee under non-chiral reducing conditions (e.g., NaBH4 reduction) [2]. The racemic mixture, formed in the absence of a chiral catalyst, has an ee of 0%. This near-perfect enantioselectivity is essential for the subsequent transaminase-catalyzed step, which requires the (R)-configured alcohol as its substrate [3].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 99.9% ee |
| Comparator Or Baseline | (S)-enantiomer: 0% ee (achiral reduction); Racemic: 0% ee |
| Quantified Difference | Δ > 99.9% ee (absolute difference) |
| Conditions | Ru-catalyzed ATH using formic acid as hydrogen donor, 0.5 mol% catalyst loading, mild temperature |
Why This Matters
Procurement of the (R)-enantiomer with 99.9% ee eliminates the need for chiral chromatographic separation, reduces impurity carryover, and ensures compliance with ICH Q3A guidelines for API manufacturing.
- [1] Luo, Z., Sun, G., Wang, G., Zhang, X., Zhang, Y., & Zhang, J. (2024). Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. Pharmaceutical Fronts, 06(01), e62-e68. View Source
- [2] Ma, Y., Jiao, X., Wang, Z., Mu, H., Sun, K., Li, X., & Zhang, N. (2022). Engineering a Transaminase for the Efficient Synthesis of a Key Intermediate for Rimegepant. Organic Process Research and Development, 26(7), 2045–2053. View Source
- [3] Ma, Y., Jiao, X., Wang, Z., Mu, H., Sun, K., Li, X., & Zhang, N. (2022). Engineering a Transaminase for the Efficient Synthesis of a Key Intermediate for Rimegepant. Organic Process Research and Development, 26(7), 2045–2053. View Source
